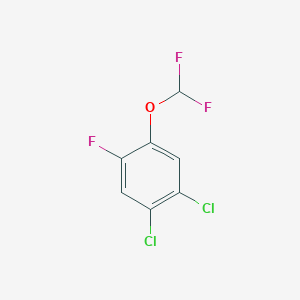

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene

Description

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 4, and a fluorine atom at position 4. This configuration imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy substituents, while the chlorine and fluorine atoms contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

1,2-dichloro-4-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUGKBBFWONSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene typically involves the halogenation of a suitable benzene derivative followed by the introduction of the difluoromethoxy group. One common method includes:

Halogenation: Starting with a benzene derivative, chlorine and fluorine atoms are introduced through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethyl ether (CHF2O) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Halogenation: Using large-scale reactors to introduce chlorine and fluorine atoms.

Catalytic Introduction of Difluoromethoxy Group:

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.

Oxidation Products: Quinones and other oxidized aromatic compounds.

Reduction Products: Hydro derivatives with reduced functional groups.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site or allosteric sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene to other halogenated benzene derivatives are critical for understanding its distinct properties. Below is a detailed comparison with key analogs:

Structural and Electronic Differences

1,2-Dichloro-4-fluoro-5-methoxybenzene (CAS 1806354-97-1)

- Substituents : Cl (1,2), F (4), -OCH₃ (5).

- Similarity Score : 0.95 .

- Comparison : Replacement of the difluoromethoxy group (-OCF₂) with a methoxy (-OCH₃) and fluorine reduces electron-withdrawing effects. The methoxy group is electron-donating, which may lower thermal stability and alter reactivity in electrophilic substitution reactions compared to the target compound.

4-Chloro-1-ethoxy-2-fluorobenzene (CAS 289039-40-3) Substituents: Cl (4), F (2), -OCH₂CH₃ (1). Similarity Score: 0.92 . The absence of a second chlorine atom reduces halogen bonding capacity, impacting crystallinity and solubility.

5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)

- Substituents : Cl (5), F (1,3), -OCH₃ (2).

- Similarity Score : 0.97 .

- Comparison : The meta-fluorine and para-chlorine arrangement creates a distinct electronic profile. The methoxy group at position 2 may enhance solubility in polar solvents compared to the target compound’s difluoromethoxy group.

Physicochemical Properties

| Compound (CAS) | Substituents | LogP* | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| Target Compound | Cl (1,2), -OCF₂ (4), F (5) | ~3.2 | 210-220 (est.) | Low in H₂O |

| 1,2-Dichloro-4-fluoro-5-methoxy (1806354-97-1) | Cl (1,2), F (4), -OCH₃ (5) | ~2.8 | 195-205 (est.) | Moderate in EtOH |

| 4-Chloro-1-ethoxy-2-fluoro (289039-40-3) | Cl (4), F (2), -OCH₂CH₃ (1) | ~3.0 | 185-195 (est.) | High in DCM |

*Estimated LogP values based on substituent contributions.

Biological Activity

1,2-Dichloro-4-difluoromethoxy-5-fluorobenzene (CAS No. 1803714-46-6) is an organic compound with the molecular formula C7H3Cl2F3O. This compound features a benzene ring substituted with two chlorine atoms, three fluorine atoms, and a difluoromethoxy group. Its unique structure positions it as a subject of interest in various fields, particularly in biological research due to its potential biological activity.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound can bind to enzymes, potentially inhibiting or activating their activity by interacting with active sites or allosteric sites.

- Receptor Modulation : It can modulate receptor activities, acting as an agonist or antagonist, which influences various cellular pathways and responses.

- Cellular Pathway Influence : The compound may affect signaling pathways within cells, leading to alterations in cellular functions.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial properties , making it a candidate for further investigation in the development of antimicrobial agents. Studies have shown effective inhibition against various microbial strains, suggesting its potential use in pharmaceuticals aimed at treating infections.

Anticancer Potential

The compound has also been explored for its anticancer properties . Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have indicated that the compound interacts with cancer-related proteins, leading to decreased viability of cancer cells in vitro.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Applications in Medicine and Industry

This compound is being studied for various applications:

- Pharmaceutical Development : Its potential as a therapeutic agent for treating infections and cancer is under investigation.

- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.